3-(Benzyloxy)-2-hydroxypropanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-hydroxy-3-phenylmethoxypropanamide |
InChI |
InChI=1S/C10H13NO3/c11-10(13)9(12)7-14-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13) |
InChI Key |
CRXKVFUMXYIFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Elucidation of 3-(Benzyloxy)-2-hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, proposed synthesis, and characterization of 3-(Benzyloxy)-2-hydroxypropanamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a plausible synthetic route based on established organic chemistry principles and documented procedures for analogous compounds.
Molecular Structure
IUPAC Name: this compound
Chemical Formula: C₁₀H₁₃NO₃
Molecular Weight: 195.21 g/mol
Structure:
The structure consists of a propanamide backbone with a hydroxyl group at the C2 position and a benzyloxy group at the C3 position. The presence of a chiral center at the C2 position indicates that this compound can exist as two enantiomers, (R)- and (S)-3-(benzyloxy)-2-hydroxypropanamide.
Proposed Synthetic Pathway
A two-step synthesis is proposed for the preparation of this compound. This pathway involves the synthesis of the carboxylic acid precursor, 3-(benzyloxy)-2-hydroxypropanoic acid, followed by its amidation.
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis of this compound. These protocols are adapted from established procedures for similar chemical transformations.
Step 1: Synthesis of 3-(Benzyloxy)-2-hydroxypropanoic acid
This procedure is adapted from the synthesis of analogous 3-aryl-2-hydroxypropanoic acids.[1]
Materials:
-
(S)-Benzyl glycidyl ether
-
Copper(I) iodide (CuI)
-
Sodium cyanide (NaCN)
-
Tetrahydrofuran (THF), dry
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a pre-cooled solution (-20 °C) of (S)-benzyl glycidyl ether and a catalytic amount of CuI in dry THF, add a solution of sodium cyanide in water dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and acidify the aqueous layer with 2N HCl to a pH of 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(benzyloxy)-2-hydroxypropanoic acid.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Amidation of 3-(Benzyloxy)-2-hydroxypropanoic acid
This protocol is a general method for the amidation of carboxylic acids, particularly those containing hydroxyl groups.[2]
Materials:
-
3-(Benzyloxy)-2-hydroxypropanoic acid
-
Niobium(V) oxide (Nb₂O₅) as a catalyst
-
Anhydrous ammonia (or an ammonia solution in an appropriate solvent)
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a reaction vessel, suspend 3-(benzyloxy)-2-hydroxypropanoic acid and a catalytic amount of Nb₂O₅ in anhydrous toluene.
-
Introduce anhydrous ammonia gas into the suspension while stirring, or add a solution of ammonia in an appropriate solvent.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with a saturated NaHCO₃ solution to remove any unreacted carboxylic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Physicochemical Properties of (R)-3-(Benzyloxy)-2-hydroxypropanoic Acid
| Property | Value | Reference |
| CAS Number | 130111-08-9 | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 196.2 g/mol | [3] |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key transformations in the proposed synthesis of this compound.
Disclaimer: The synthetic protocols and diagrams presented in this guide are based on established chemical principles and analogous reactions found in the literature. They are intended for informational purposes for qualified researchers and scientists. Actual experimental conditions may require optimization. No claims are made about the biological activity or safety of the described compound.
References
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2-hydroxypropanamide Precursors
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic routes for producing 3-(Benzyloxy)-2-hydroxypropanamide, a versatile chemical intermediate. The document details two primary synthetic pathways, complete with experimental protocols and quantitative data. Furthermore, it explores the potential biological significance of this compound class by examining the activities of structurally related molecules and proposing a hypothetical signaling pathway for further investigation.
Introduction
This compound and its precursors are valuable building blocks in medicinal chemistry and drug discovery. The presence of a benzyloxy group offers a lipophilic character and a means for further chemical modification, while the 2-hydroxypropanamide core is a scaffold found in various biologically active molecules. This guide outlines two efficient synthetic strategies for obtaining these compounds, providing researchers with the necessary information to replicate and adapt these methods for their specific needs.
Synthetic Pathways
Two principal routes for the synthesis of this compound have been identified and are detailed below.
Route 1: From 3-(Benzyloxy)propanoic Acid
This pathway involves the alpha-hydroxylation of 3-(Benzyloxy)propanoic acid followed by amidation.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Route 2: From Benzyl Glycidyl Ether
This alternative route begins with the ring-opening of benzyl glycidyl ether.
Logical Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound and its precursors.
Synthesis of 3-(Benzyloxy)-2-hydroxypropanoic Acid (Precursor for both Routes)
Method A: Alpha-Hydroxylation of 3-(Benzyloxy)propanoic Acid
-
Alpha-Bromination: To a solution of 3-(benzyloxy)propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of hydrobromic acid (HBr). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Hydrolysis: The crude 2-bromo-3-(benzyloxy)propanoic acid is then treated with an aqueous solution of a base, such as sodium bicarbonate, and heated to reflux. The reaction is monitored until completion. After cooling, the solution is acidified with a strong acid (e.g., HCl) to precipitate the product, which is then filtered, washed with cold water, and dried.
Method B: From Benzyl Glycidyl Ether
-
Ring-Opening of Benzyl Glycidyl Ether: Benzyl glycidyl ether (1.0 eq) is reacted with an aqueous solution of potassium cyanide (KCN) (1.2 eq). The reaction can be catalyzed by a phase-transfer catalyst to improve efficiency. The mixture is stirred vigorously at a controlled temperature (e.g., 50-60 °C) until the epoxide is consumed.
-
Hydrolysis of 4-(Benzyloxy)-2-hydroxybutanenitrile: The resulting nitrile is hydrolyzed to the carboxylic acid by heating under reflux with an aqueous solution of a strong acid, such as hydrochloric acid.[1][2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or chromatography.
Synthesis of this compound (Final Product)
-
Activation of the Carboxylic Acid: 3-(Benzyloxy)-2-hydroxypropanoic acid (1.0 eq) is dissolved in an anhydrous solvent (e.g., THF or dichloromethane) and cooled in an ice bath. A chlorinating agent, such as thionyl chloride (SOCl2) (1.2 eq), is added dropwise. The reaction is stirred at room temperature until the conversion to the acid chloride is complete.
-
Amidation: The resulting acid chloride solution is added dropwise to a cooled, concentrated solution of ammonia in a suitable solvent. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield this compound.
Quantitative Data
The following table summarizes the expected yields and purity for the key synthetic steps. These values are based on literature reports for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Typical Purity (%) |
| Route 1 | |||||
| Alpha-Bromination | 3-(Benzyloxy)propanoic acid | 2-Bromo-3-(benzyloxy)propanoic acid | NBS, HBr (cat.) | 70-85 | >90 |
| Hydrolysis | 2-Bromo-3-(benzyloxy)propanoic acid | 3-(Benzyloxy)-2-hydroxypropanoic acid | H₂O, Base | 80-95 | >95 |
| Route 2 | |||||
| Ring Opening | Benzyl Glycidyl Ether | 4-(Benzyloxy)-2-hydroxybutanenitrile | KCN, H₂O | 85-95 | >95 |
| Nitrile Hydrolysis | 4-(Benzyloxy)-2-hydroxybutanenitrile | 3-(Benzyloxy)-2-hydroxypropanoic acid | aq. HCl | 75-90 | >95 |
| Final Step | |||||
| Amidation | 3-(Benzyloxy)-2-hydroxypropanoic acid | This compound | 1. SOCl₂, 2. NH₃ | 60-80 | >98 |
Potential Biological Significance and Signaling Pathways
While direct biological studies on this compound are limited, the structural motifs present in the molecule are found in compounds with significant biological activities.
-
2-Hydroxypropanamide Core: Derivatives of 2-hydroxy-2-methylpropanamide have been investigated as inhibitors of histone deacetylases (HDAC) and pyruvate dehydrogenase kinase (PDK).[3] Some aryl-propionamides with this core structure have also been identified as potent, orally bioavailable selective androgen receptor modulators (SARMs).[3]
-
Benzyloxy Moiety: The benzyloxy group is a common feature in many pharmacologically active compounds. For instance, benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents against ischemic stroke by disrupting the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction.[4] Benzyloxy piperidine-based compounds have been characterized as dopamine D4 receptor antagonists, with potential applications in Parkinson's disease.[5]
Given these precedents, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer and is a target for HDAC inhibitors.
Hypothetical Signaling Pathway for Investigation
Caption: Hypothetical signaling pathway involving HDAC inhibition.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound and its precursors. The outlined synthetic routes are robust and can be adapted for various research and development purposes. While the direct biological activity of the title compound remains to be fully elucidated, the analysis of its structural components suggests promising avenues for investigation, particularly in the areas of oncology and neuropharmacology. The provided experimental protocols and quantitative data serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.
References
- 1. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-hydroxy-2-methylpropanamide | | RUO [benchchem.com]
- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Benzyloxy Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzyloxy moiety, characterized by a benzyl group linked to an oxygen atom, is a prevalent structural motif in medicinal chemistry. Its presence in a molecular scaffold can influence lipophilicity, metabolic stability, and molecular geometry, making it a valuable functional group in the design of novel therapeutic agents. This guide provides an in-depth overview of the screening methodologies, biological activities, and mechanisms of action associated with various classes of benzyloxy compounds.
Key Biological Activities & Quantitative Data
Benzyloxy compounds have been investigated for a wide range of therapeutic applications. The most prominent activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition. The following tables summarize the quantitative data from various screening assays.
Anticancer Activity
The antiproliferative effects of benzyloxy derivatives are frequently evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to determine cytotoxicity.[1] Several benzyloxy compounds have demonstrated potent activity, often inducing apoptosis and cell cycle arrest.[2][3]
Table 1: Anticancer Activity of Benzyloxy Compounds
| Compound Class | Specific Compound/Identifier | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Benzyloxyurea | Compound 4g | L1210 (Murine Leukemia) | 15.31 µM | [1] |
| Benzyloxyurea | Compound 4b | L1210 (Murine Leukemia) | 22.61 µM | [1] |
| Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde (29 ) | HL-60 (Human Leukemia) | Potent at 1-10 µM | [2][3] |
| Benzyloxy-phenyltetrazole | Lead Compound 1 | 22Rv1 (Prostate Cancer) | <50 nM | [4] |
| Glucopyranosyl-benzyl | Compound 8d | HCT-116 (Colorectal Cancer) | Comparable to 5-FU |[5] |
Antimicrobial Activity
The antimicrobial potential of benzyloxy compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like serial broth microdilution.[6][7] These compounds have shown activity against a range of pathogenic bacteria.
Table 2: Antimicrobial Activity of Benzyloxy Compounds
| Compound Class | Specific Compound/Identifier | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|---|
| Benzyl Benzoic Acid | Trifluoromethyl substituted compound 5e | S. pneumoniae | 1 µg/mL | [8] |
| Benzyl Benzoic Acid | Representative Compound | S. epidermidis | 0.5 µg/mL | [8] |
| Benzyl Benzoate | Benzyl Benzoate | B. cereus | 50 µg/mL | [9] |
| Benzyloxy-triazole | 1-(1-Benzyl-1H- 1,2,3-triazol-4-yl) cyclopentanol | S. aureus | Moderate inhibition (50-200 µg/mL) |[7] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzyloxy derivatives are often investigated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][11] The mechanism frequently involves the suppression of key signaling pathways such as NF-κB and MAPK.[10][11]
Table 3: Anti-inflammatory Activity of Benzyloxy Compounds
| Compound Class | Specific Compound/Identifier | Assay | Target/Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Benzoxazolone | Compound 2h | NO Production | RAW 264.7 | 17.67 µM | [10] |
| Benzoxazolone | Compound 2h | IL-1β Production | RAW 264.7 | 20.07 µM | [10] |
| Benzoxazolone | Compound 2h | IL-6 Production | RAW 264.7 | 8.61 µM | [10] |
| Benzyl Salicylate | Benzyl Salicylate | NO Production | RAW 264.7 | Significant Inhibition |[11] |
Cholinesterase Inhibition
Certain classes of benzyloxy compounds, such as 3-benzyloxyflavones, have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.
Table 4: Cholinesterase Inhibitory Activity of Benzyloxy Compounds
| Compound Class | Specific Compound/Identifier | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 3-Benzyloxyflavone | Compound 2 | AChE | 0.05 ± 0.01 µM | [12] |
| 3-Benzyloxyflavone | Compound 2 | BChE | 0.09 ± 0.02 µM | [12] |
| 3-Benzyloxyflavone | Compound 5 | AChE | 0.07 ± 0.02 µM | [12] |
| 3-Benzyloxyflavone | Compound 10 | AChE | 0.08 ± 0.02 µM |[12] |
Experimental Protocols
Reproducible and reliable data depend on well-defined experimental protocols. The following sections detail common methodologies for primary screening.
Protocol: Cell Viability (MTT) Assay for Anticancer Screening
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding : Plate cells (e.g., HL-60, K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment : Prepare serial dilutions of the benzyloxy test compounds in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%) across all wells. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and positive controls (e.g., a known cytotoxic drug).
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol: Broth Microdilution Assay for Antimicrobial Screening
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
-
Preparation : In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution : Dissolve the test compound in a suitable solvent (e.g., DMSO). Add 100 µL of the starting compound concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation : Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing Screening Processes and Mechanisms
Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations were created using Graphviz (DOT language) and adhere to the specified design constraints.
General Biological Activity Screening Workflow
This diagram outlines the typical high-throughput screening cascade used in early-stage drug discovery, from a large chemical library to the identification of a lead compound.
Anti-inflammatory Mechanism: Inhibition of NF-κB Signaling
Many benzyloxy compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11] This pathway is activated by stimuli like LPS, leading to the production of pro-inflammatory mediators. This diagram illustrates the key steps and the point of inhibition.
Conclusion
The benzyloxy scaffold is a cornerstone in the development of biologically active compounds. Systematic screening has revealed its potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The quantitative data presented demonstrate that derivatives can be optimized to achieve high potency, often with IC₅₀ values in the nanomolar to low micromolar range. Understanding the underlying mechanisms, such as the modulation of critical signaling pathways like NF-κB, provides a rational basis for further drug design and development. The protocols and workflows detailed in this guide serve as a foundational framework for researchers aiming to explore the vast therapeutic potential of benzyloxy compounds.
References
- 1. Synthesis and Anticancer Evaluation of Benzyloxyurea Derivatives [jstage.jst.go.jp]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. efficient-synthesis-and-antibacterial-activity-of-n-o-benzyloxy-hydroxyphenyl-benzohydroxamic-acids - Ask this paper | Bohrium [bohrium.com]
- 7. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [redalyc.org]
- 8. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Bioactive Natural Product from the Stems and Stem Barks of Cornus walteri: Benzyl Salicylate Shows Potential Anti-Inflammatory Activity in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Spectroscopic Data for Benzyloxy-Containing Amides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for a range of benzyloxy-containing amides. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), offers detailed experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.
Spectroscopic Data of Benzyloxy-Containing Amides
The following tables summarize the key spectroscopic data for a selection of benzyloxy-containing amides. This data is crucial for the structural elucidation and characterization of these compounds.
Table 1: ¹H NMR Spectroscopic Data for Selected Benzyloxy-Containing Amides
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| N-Benzylbenzamide | CDCl₃ | 7.79 (d, J = 7.3 Hz, 2H, Ar-H), 7.48 (t, J = 7.4 Hz, 1H, Ar-H), 7.40 (t, J = 7.5 Hz, 2H, Ar-H), 7.34 (d, J = 4.4 Hz, 4H, Ar-H), 7.31–7.26 (m, 1H, Ar-H), 6.68 (brs, 1H, NH), 4.62 (d, J = 5.7 Hz, 2H, CH₂).[1][2][3] |
| N-(4-Bromobenzyl)benzamide | CDCl₃ | 7.81–7.75 (m, 2H, Ar-H), 7.52–7.41 (m, 5H, Ar-H), 7.24 (d, J = 8.4 Hz, 2H, Ar-H), 6.43 (s, 1H, NH), 4.60 (d, J = 5.7 Hz, 2H, CH₂).[3] |
| N-Benzyl-4-nitrobenzamide | CDCl₃ | 8.28 (d, J = 9.0 Hz, 2H, Ar-H), 7.96 (d, J = 9.0 Hz, 2H, Ar-H), 7.36 (m, 5H, Ar-H), 6.47 (bs, 1H, NH), 4.67 (d, J = 6.0 Hz, 2H, CH₂).[1] |
| N-Benzyl-4-cyanobenzamide | CDCl₃ | 7.92-7.87 (m, 3H, Ar-H), 7.71-7.87 (m, 2H, Ar-H), 7.66-7.49 (m, 2H, Ar-H), 7.36-7.34 (m, 2H, Ar-H), 6.68 (bs, 1H, NH), 4.65 (d, J = 5.6 Hz, 2H, CH₂).[1] |
| N-Benzyl-4-methylbenzamide | CDCl₃ | 7.69 (d, J= 8.0 Hz, 2H, Ar-H), 7.36-7.27 (m, 5H, Ar-H), 7.22 (d, J= 8.0 Hz, 2H, Ar-H), 6.49 (bs, 1H, NH), 4.63 (d, J = 5.0 Hz, 2H, CH₂), 2.39 (s, 3H, CH₃).[1] |
Table 2: ¹³C NMR Spectroscopic Data for Selected Benzyloxy-Containing Amides
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| N-Benzylbenzamide | CDCl₃ | 167.4, 138.2, 134.3, 131.5, 128.7, 128.5, 127.8, 127.5, 126.9, 44.0.[3] |
| N-(4-Bromobenzyl)benzamide | CDCl₃ | 167.4, 137.3, 134.1, 131.8, 131.7, 129.5, 128.6, 126.9, 121.4, 43.4.[3] |
| N-Benzyl-4-nitrobenzamide | CDCl₃ | 165.7, 149.9, 140.3, 137.8, 129.3, 128.5, 128.3, 124.2, 44.8.[1] |
| N-Benzyl-4-cyanobenzamide | CDCl₃ | 165.8, 140.2, 137.9, 132.8, 129.2, 128.9, 128.0, 127.8, 118.3, 115.5, 44.7. |
| N-Benzyl-4-methylbenzamide | CDCl₃ | 167.3, 142.2, 138.4, 131.5, 129.3, 128.8, 127.9, 127.6, 127.0, 44.1, 21.5. |
Table 3: IR and Mass Spectrometry Data for N-Benzylbenzamide
| Spectroscopic Technique | Key Data |
| IR (Infrared) Spectroscopy | C=O stretch: ~1645 cm⁻¹, N-H stretch: ~3301 cm⁻¹, N-H bend: ~1542 cm⁻¹, Aromatic C=C stretch: ~1508 cm⁻¹, C-N stretch: ~1313 cm⁻¹.[4] |
| MS (Mass Spectrometry) - EI | Molecular Ion (M⁺): m/z 211. Key Fragments: m/z 105 (benzoyl cation), m/z 91 (tropylium cation), m/z 77 (phenyl cation).[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic analysis of benzyloxy-containing amides.
Synthesis of N-Benzylbenzamide
This protocol describes a general method for the synthesis of N-benzylbenzamide from benzoic acid and benzylamine.
Materials:
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of iodine (0.49 mmol) in CH₂Cl₂ (2 mL) at 0 °C, add triphenylphosphine (0.49 mmol) in one portion.
-
Add benzoic acid (0.41 mmol) to the mixture and stir for 5 minutes.
-
Add benzylamine (0.49 mmol) and continue stirring for another 5 minutes.
-
Add triethylamine (0.82 mmol) to the reaction mixture.
-
Allow the solution to warm to room temperature and stir for an additional 10 minutes.
-
Concentrate the crude mixture under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (typically 10-40% ethyl acetate) as the eluent to afford the pure N-benzylbenzamide.
-
Dry the purified product over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Spectroscopic Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified amide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Use the residual solvent peak as an internal reference.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid amide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the amide in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7] The resulting ions are then separated by their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate a key signaling pathway involving benzyloxy-containing amides, a general experimental workflow, and a logical relationship relevant to their application.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. jascoinc.com [jascoinc.com]
- 4. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Identification of CAS Number for 3-(Benzyloxy)-2-hydroxypropanamide Unsuccessful
Initial investigations to identify the Chemical Abstracts Service (CAS) number for 3-(Benzyloxy)-2-hydroxypropanamide have been inconclusive. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number for this compound.
This prevents the creation of an in-depth technical guide as requested, due to the lack of available data on its synthesis, properties, and biological activity.
While a definitive CAS number for this compound could not be located, several structurally related compounds with assigned CAS numbers were identified. It is crucial to note that these are distinct chemical entities and their data should not be used interchangeably with the requested compound.
Closely Related Compounds
For researchers interested in this structural motif, the following related compounds are well-documented and may serve as a starting point for further investigation:
| Compound Name | CAS Number | Molecular Formula | Notes |
| (R)-3-(Benzyloxy)-2-hydroxypropanoic acid | 130111-08-9 | C₁₀H₁₂O₃ | The corresponding carboxylic acid, which could potentially be a synthetic precursor to the target amide. |
| 2-Amino-3-(benzyloxy)propanamide | Not Found | C₁₀H₁₄N₂O₂ | The amino-substituted analog. A specific CAS number for this derivative was also not readily available. |
| N-Benzyl-3-hydroxypropanamide | Not Found | C₁₀H₁₃NO₂ | An isomeric compound where the benzyl group is on the amide nitrogen instead of the C3 oxygen. |
| 3-(Benzyloxy)propane-1,2-diol | 130111-08-9 | C₁₀H₁₄O₃ | A potential synthetic precursor.[1] |
| (2R)-2-amino-N-benzyl-3-hydroxypropanamide | 175481-39-7 | C₁₀H₁₄N₂O₂ | A related compound with an amino group at the 2-position, also known as Desacetyl Desmethyl Lacosamide.[2] |
| 2-(Acetylamino)-N-benzyl-3-hydroxypropanamide | 171623-02-2 | C₁₂H₁₆N₂O₃ | A related compound, also known as Lacosamide Related Compound F.[3][4][5] |
| 3-(Benzyloxy)-N'-hydroxypropanimidamide | 201546-82-9 | C₁₀H₁₄N₂O₂ | A related compound with a hydroxyimidamide functional group.[6][7] |
Potential Synthetic Strategies
Although no specific experimental protocols for the synthesis of this compound were found, general synthetic routes can be proposed based on standard organic chemistry principles. One plausible approach could involve the amidation of a suitable precursor, such as 3-(benzyloxy)-2-hydroxypropanoic acid or its activated ester derivative.
A generalized workflow for such a synthesis is depicted below.
Figure 1. A potential synthetic pathway for this compound.
This proposed pathway involves the protection of the hydroxyl group of a glyceric acid derivative with a benzyl group, followed by activation of the carboxylic acid and subsequent amidation with ammonia. The specific reagents and reaction conditions would require experimental optimization.
Conclusion for Researchers
Given the absence of a dedicated CAS number and associated literature for this compound, researchers and drug development professionals are advised to proceed with caution. Any work on this compound would likely require de novo synthesis and extensive characterization. For those seeking to explore the biological effects of similar structures, the well-documented related compounds listed above may provide more viable avenues for research and development. Further investigation into synthetic methodologies for related bicyclic β-benzyloxy amides may also offer valuable insights.[8]
References
- 1. orgsyn.org [orgsyn.org]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. air.unimi.it [air.unimi.it]
- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 5. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Benzyloxy)-N'-hydroxypropanimidamide (CAS No. 201546-82-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. Acetoacetobenzylamide | C11H13NO2 | CID 70159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-benzyloxy-N'-hydroxy-propanamidine | C10H14N2O2 | CID 54359301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Propanamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanamide derivatives represent a versatile class of organic compounds with a wide range of therapeutic applications. The core propanamide scaffold, characterized by a three-carbon chain with a carboxamide group, serves as a valuable framework for the design and synthesis of novel drug candidates. By modifying the substituents on the propanamide backbone, medicinal chemists can fine-tune the pharmacological properties of these molecules to target a diverse array of biological pathways implicated in various diseases. This technical guide provides a comprehensive overview of the current landscape of propanamide derivatives in drug discovery, with a focus on their potential applications in oncology, neurodegenerative disorders, inflammation, and epilepsy. We will delve into the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.
Anticancer Applications
Propanamide derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a variety of malignancies through diverse mechanisms of action.
Targeting the Androgen Receptor in Prostate Cancer
A significant focus of research has been the development of propanamide derivatives as antagonists of the androgen receptor (AR), a key driver of prostate cancer progression.
| Compound Class | Derivative Example | Target | Cell Line | IC50 | Citation |
| Pyrazol-1-yl-propanamides | Compound 26a | Androgen Receptor (SARD) | Enzalutamide-resistant VCaP | Induces 80% tumor growth inhibition in xenografts |
SARD: Selective Androgen Receptor Degrader
The androgen receptor, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus, where it functions as a transcription factor to regulate the expression of genes involved in cell proliferation and survival. Propanamide-based AR antagonists competitively inhibit this binding, thereby blocking downstream signaling.
Caption: Androgen Receptor Signaling Pathway Inhibition.
Histone Deacetylase (HDAC) Inhibition
Certain quinoxaline-based propanamide derivatives have been identified as inhibitors of histone deacetylase 6 (HDAC6), an enzyme often overexpressed in cancer cells that plays a crucial role in cell motility, protein trafficking, and proliferation.
| Compound Class | Derivative Example | Target | Cell Line | IC50 (µM) | Citation |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Compound 6k | HDAC6 | MCF-7 | 6.93 ± 0.4 | [1] |
| HCT-116 | 10.88 ± 0.8 | [1] | |||
| HeLa | 9.46 ± 0.7 | [1] | |||
| PC-3 | 12.17 ± 0.9 | [1] |
HDAC6 deacetylates non-histone proteins such as α-tubulin and cortactin, which are involved in cytoskeleton dynamics and cell migration. Inhibition of HDAC6 by propanamide derivatives leads to hyperacetylation of these substrates, disrupting these processes and ultimately inhibiting cancer cell proliferation and metastasis.
Caption: HDAC6 Signaling in Cancer Cell Motility.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Quinoxaline-3-propanamides have also been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.
| Compound Class | Derivative Example | Target | Cell Line | IC50 | Citation |
| Quinoxaline-3-propanamides | Compound 14 | VEGFR-2 | - | 0.076 µM | |
| HCT-116 | - | ||||
| MCF-7 | - |
Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Propanamide inhibitors block the kinase activity of VEGFR-2, thereby inhibiting these downstream effects.
Caption: VEGFR-2 Signaling in Angiogenesis.
Neuroprotective Applications
Propanamide derivatives have shown significant promise in the treatment of neurodegenerative diseases, primarily through the inhibition of key enzymes involved in neurotransmitter degradation and neuroinflammation.
Cholinesterase Inhibition in Alzheimer's Disease
A number of carboxamide and propanamide derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Reduced levels of acetylcholine are a hallmark of Alzheimer's disease.
| Compound Class | Derivative Example | Target | IC50 (µM) | Citation |
| Pyridazine-3-carboxamides | Compound 5h | AChE | 0.11 | |
| Pyridazine-3-carboxamides | Compound 5d | AChE | 0.16 | |
| BChE | 9.80 | |||
| Biphenyl-4-carboxamides | Compound 6d | AChE | 0.59 | |
| BChE | 1.48 |
By inhibiting AChE and BChE, these propanamide derivatives increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function in Alzheimer's patients.
References
Methodological & Application
Application Notes and Protocols for Continuous Flow Hydrogenolysis: A Focus on Debenzylation of Benzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the debenzylation of benzyl ethers using continuous flow hydrogenolysis. This method offers significant advantages over traditional batch processes, including enhanced safety, improved scalability, and precise control over reaction parameters. The information herein is intended to guide researchers in establishing and optimizing continuous flow debenzylation reactions in their laboratories.
Introduction to Continuous Flow Hydrogenolysis for Debenzylation
The removal of benzyl protecting groups is a crucial step in multi-step organic synthesis, particularly in the fields of pharmaceutical and fine chemical production.[1][2] Traditional methods often rely on batch hydrogenation, which can pose safety risks due to the use of flammable solvents, pyrophoric catalysts, and hydrogen gas under pressure.[3][4] Continuous flow chemistry mitigates these risks by performing reactions in a small, well-controlled reactor volume, minimizing the amount of hazardous material present at any given time.[4]
Continuous flow systems, such as the H-Cube® series, generate hydrogen in situ and utilize packed catalyst cartridges (CatCarts®), eliminating the need for hydrogen cylinders and catalyst filtration.[5] This technology allows for precise control over temperature, pressure, and flow rate, leading to higher yields, cleaner reactions, and easier optimization.[6]
Experimental Data Summary
The following tables summarize quantitative data from various studies on the continuous flow hydrogenolysis of benzyl ethers. These examples showcase the efficiency and versatility of this methodology.
Table 1: Debenzylation of O-benzyl protected N-Boc-tyrosine [1]
| Substrate Concentration (M) | Flow Rate (mL/min) | Temperature (°C) | Catalyst | Solvent | Conversion (%) |
| 0.1 | 1 | 60 | 10% Pd/C | EtOH:EtOAc (1:1) | 100 |
| Not specified | 1 | Room Temperature | 10% Pd/C | EtOH:EtOAc (1:1) | ~50 |
Table 2: General Debenzylation of Benzyl Ethers [7]
| Substrate Concentration (mg/mL) | Flow Rate (mL/min) | Temperature (°C) | Catalyst | Solvent | Average Crude Yield (%) | Average Purified Yield (%) |
| 10 | 1 | 60 | Pd/C | EtOH/EtOAc | 88 | 58 |
Table 3: Deprotection of Four Benzyl Groups and Double Bond Saturation [1]
| Substrate | Flow Rate (mL/min) | Temperature (°C) | Pressure (bar) | Catalyst | Solvent | Outcome |
| Polyhydroxylated oxamacrolide precursor | 1 | 60 | 80 | 5% Pd/C | Ethanol | Successful deprotection and saturation |
Experimental Protocols
General Protocol for Continuous Flow Debenzylation using the H-Cube®
This protocol provides a general procedure for the debenzylation of a benzyl ether using a continuous flow hydrogenation reactor like the ThalesNano H-Cube®.
Materials:
-
Substrate (benzyl ether)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or a mixture)
-
Catalyst cartridge (e.g., 10% Pd/C CatCart®)
-
Continuous flow hydrogenation system (e.g., H-Cube®)
-
HPLC pump
-
Standard laboratory glassware for solution preparation and product collection
Procedure:
-
System Preparation:
-
Ensure the continuous flow reactor is properly installed and all connections are secure.
-
Install the appropriate catalyst cartridge (e.g., 10% Pd/C).
-
Prime the HPLC pump and the system with the chosen solvent.
-
-
Reaction Parameter Setup:
-
Substrate Solution Preparation:
-
Reaction Execution:
-
Once the system has reached the set temperature and pressure, switch the solvent feed to the substrate solution.
-
The substrate solution will continuously flow through the heated catalyst bed where the hydrogenolysis reaction occurs.
-
The product stream exits the reactor and is collected.
-
-
Work-up and Analysis:
-
The collected product solution is typically pure enough for immediate use after solvent evaporation.[1]
-
If necessary, purification can be performed using standard techniques like chromatography.
-
Analyze the product by appropriate methods (e.g., NMR, LC-MS) to confirm conversion and purity.
-
Protocol for Catalyst Pre-treatment to Prevent Arene Saturation
In some cases, unwanted saturation of the aromatic ring can occur during hydrogenolysis. A catalyst pre-treatment strategy can suppress this side reaction.[8]
Materials:
-
Palladium on carbon catalyst (e.g., 5% Pd/C)
-
Solvent system (e.g., THF:tBuOH:PBS buffer pH 5, 60:10:30 v/v/v)
-
Continuous flow hydrogenation system
Procedure:
-
Catalyst Pre-treatment:
-
Pack a catalyst cartridge with the chosen Pd/C catalyst.
-
Flow the solvent system through the catalyst bed under hydrogen pressure (e.g., 10 bar) for a defined period before introducing the substrate. This pre-conditioning can help create a more selective catalyst for hydrogenolysis.[8]
-
-
Debenzylation Reaction:
-
Dissolve the substrate in the same solvent system.
-
Pass the substrate solution through the pre-treated catalyst bed under the optimized reaction conditions (flow rate, temperature, pressure).
-
Monitor the reaction for completion and to ensure minimal formation of the saturated side-product.
-
Visualizations
The following diagrams illustrate the key processes involved in continuous flow hydrogenolysis for debenzylation.
References
- 1. thalesnano.com [thalesnano.com]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. chem.wisc.edu [chem.wisc.edu]
- 4. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 5. Advanced hydrogenation in flow - H-Cube® Pro [thalesnano.com]
- 6. thalesnano.com [thalesnano.com]
- 7. thalesnano.com [thalesnano.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting diastereomer separation in chiral amide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the separation of diastereomers in chiral amide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any separation of my diastereomeric amides on TLC or column chromatography?
A1: This is a common issue that can stem from several factors:
-
Insufficient Polarity Difference: The synthesized diastereomers may have very similar polarities, making separation on standard silica gel difficult.
-
Inappropriate Mobile Phase: The solvent system used may not be optimal for resolving the two diastereomers. The selectivity of the separation is highly dependent on the mobile phase composition.[1]
-
Choice of Chiral Auxiliary: The chiral auxiliary or derivatizing agent used to form the amides may not be inducing a large enough conformational difference between the two diastereomers for effective separation by standard chromatography.[2][3]
Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?
A2: The most common method is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR.[4][5]
-
Signal Selection: Identify well-resolved signals corresponding to equivalent protons in each of the two diastereomers. These signals should be unique to each stereoisomer.[5]
-
Integration: Carefully integrate the selected pair of signals. The ratio of the integration values gives the diastereomeric ratio.
-
Troubleshooting Overlap: If signals overlap, which can make accurate integration difficult, consider using higher field NMR, band-selective pure shift NMR to collapse multiplets into singlets, or 2D NMR techniques like COSY or HSQC to identify unique, non-overlapping signals.[4][5][6] Variable-temperature (VT) NMR experiments can also be used to distinguish between equilibrating diastereomers.[7]
Q3: My recrystallization attempt failed to separate the diastereomers. What went wrong?
A3: Fractional recrystallization relies on the different solubilities of diastereomers in a specific solvent.[8] A failure can be due to:
-
Similar Solubilities: The diastereomers may have very similar solubilities in the chosen solvent system.
-
Eutectic Mixture Formation: The diastereomers may form a eutectic mixture, which has a lower melting point and higher solubility than either pure diastereomer, preventing effective separation.
-
Incorrect Solvent Choice: The ideal solvent is one in which one diastereomer is sparingly soluble at low temperatures while the other remains in solution.[9] Extensive solvent screening is often necessary.
Q4: What is a chiral derivatizing agent and when should I use one?
A4: A chiral derivatizing agent (CDA), or chiral resolving agent, is an enantiomerically pure compound that reacts with a racemic mixture (e.g., a racemic carboxylic acid or amine) to form a mixture of diastereomers.[10][11] This is a crucial strategy when direct separation of enantiomers is not feasible. The resulting diastereomers have different physical properties (solubility, melting point, chromatographic retention) and can be separated by standard techniques like chromatography or recrystallization.[8][12][13]
Q5: Can the amide bond be cleaved after separation to recover my desired enantiomer?
A5: Yes, but the stability of the amide bond can make this challenging. While salt formation with a chiral acid or base is easily reversible, cleaving a covalently bonded amide requires specific chemical conditions.[3][10] For example, amides formed with (1S,2R,4R)-(–)-2,10-camphorsultam can be cleaved by LiAlH₄ reduction to yield a primary alcohol, which can then be re-oxidized to the carboxylic acid.[3] The feasibility and conditions for cleavage should be considered when selecting a chiral auxiliary.
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Separation
If you are experiencing poor or no separation of diastereomers via column chromatography, follow these steps:
-
Mobile Phase Optimization:
-
Systematic Screening: Begin with a standard solvent system (e.g., Hexane/Ethyl Acetate) and systematically vary the ratio.
-
Change Solvent Polarity: If varying the ratio is ineffective, change one of the solvents. For example, substitute Ethyl Acetate with Diethyl Ether, or Hexane with Heptane.
-
Introduce Additives: Small amounts of a third solvent (e.g., methanol, dichloromethane, or an amine like triethylamine for basic compounds) can significantly alter selectivity.[14]
-
-
Stationary Phase Selection:
-
Standard Silica/Alumina: Most separations are attempted on silica gel first. If this fails, consider alumina (basic or neutral).
-
Reverse-Phase HPLC: For less polar compounds, or when normal phase fails, reverse-phase HPLC (e.g., C18 column) with a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water) can be effective.[15]
-
-
High-Performance Liquid Chromatography (HPLC):
Guide 2: Successful Fractional Recrystallization
Recrystallization is a powerful but often trial-and-error technique for separating diastereomers on a larger scale.
-
Solvent Screening:
-
Take small, equal amounts of the diastereomeric mixture and place them in separate test tubes.
-
Add a different potential recrystallization solvent to each tube.
-
The ideal solvent will dissolve the mixture when hot but will result in the precipitation of a solid upon slow cooling.[9][16] One diastereomer should be significantly less soluble than the other.
-
-
Recrystallization Procedure:
-
Dissolve the diastereomeric mixture in the minimum amount of boiling solvent.[9]
-
Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and the other diastereomer.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[17]
-
-
Purity Analysis:
-
Analyze the purity of the collected crystals and the mother liquor by NMR or HPLC to determine if the separation was successful.
-
It may be necessary to perform multiple recrystallizations to achieve high diastereomeric purity.[18]
-
Data Presentation
Table 1: Common Chiral Derivatizing Agents (CDAs) for Amide Synthesis
| Chiral Derivatizing Agent | Reacts With | Resulting Diastereomer | Notes |
| (S)-(-)-α-Phenylethylamine | Racemic Carboxylic Acids | Diastereomeric Amides | Amine is commercially available and relatively inexpensive.[2] |
| (-)-Camphorsultam | Racemic Carboxylic Acids | Diastereomeric Amides | Often provides good crystallinity, aiding in separation and X-ray analysis.[2] |
| Mosher's Acid (MTPA) | Racemic Amines & Alcohols | Diastereomeric Amides/Esters | Widely used for d.r. determination by NMR; the CF₃ group provides a useful NMR handle.[11] |
| (1R,2R)-(+)-Tartaric Acid | Racemic Amines | Diastereomeric Salts | Forms diastereomeric salts which can be separated by crystallization.[10][19] |
Table 2: Example HPLC Conditions for Diastereomer Separation
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Application Example |
| Silica Gel | Hexane / Isopropanol (90:10) | 1.0 mL/min | UV at 254 nm | Separation of diastereomeric camphorsultam amides.[2] |
| C18 (Reverse-Phase) | Acetonitrile / Water (60:40) | 0.8 mL/min | UV at 220 nm | General separation of moderately polar diastereomers. |
| Chiral Stationary Phase (e.g., Cellulose-based) | Hexane / Ethanol + 0.1% Diethylamine (DEA) | 1.0 mL/min | UV at 230 nm | Separation of chiral amine derivatives.[14] |
Experimental Protocols
Protocol 1: General Procedure for Amide Formation using a Chiral Amine
-
Acid Chloride Formation: Dissolve the racemic carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., CH₂Cl₂ or THF). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours or until gas evolution ceases. Remove the solvent and excess reagent under vacuum.
-
Amide Coupling: Dissolve the resulting crude acid chloride in a dry, inert solvent. Cool the solution to 0 °C. Add the enantiomerically pure chiral amine (e.g., (S)-(-)-α-phenylethylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq).
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with dilute acid (e.g., 1M HCl), dilute base (e.g., 1M NaOH), and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude diastereomeric amide mixture.
-
Purification: Separate the diastereomers using the troubleshooting guides above (column chromatography or recrystallization).
Protocol 2: ¹H NMR Analysis for Diastereomeric Ratio (d.r.)
-
Sample Preparation: Prepare a solution of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Signal Identification: Identify a pair of clean, well-resolved signals where each signal corresponds to only one of the diastereomers. Protons closer to the newly formed stereocenter are likely to show the largest chemical shift difference.
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Perform a careful baseline correction across the signals of interest.[5]
-
Use the integration tool to measure the area of each of the identified signals.
-
-
Calculation: The diastereomeric ratio is the ratio of the two integration values. For example, if signal A (diastereomer 1) has an integral of 1.00 and signal B (diastereomer 2) has an integral of 0.80, the d.r. is 1.00:0.80 or 5:4.
Visualizations
Caption: General workflow for chiral resolution via diastereomer formation.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. courses.minia.edu.eg [courses.minia.edu.eg]
- 13. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Common side reactions in the synthesis of 3-(Benzyloxy)-2-hydroxypropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-(Benzyloxy)-2-hydroxypropanamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions are dependent on the coupling method used. When employing carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary side reactions include the formation of an N-acylurea byproduct and the generation of a symmetric anhydride of 3-(benzyloxy)-2-hydroxypropanoic acid. Additionally, racemization at the C2 position is a significant concern.
Q2: How can I minimize the formation of the N-acylurea byproduct?
A2: The formation of the N-acylurea byproduct occurs through the intramolecular rearrangement of the O-acylisourea intermediate.[1] To minimize this, it is recommended to use additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.[1] Using solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, can also reduce this side reaction.[1]
Q3: What is the cause of racemization and how can it be prevented?
A3: Racemization can occur at the chiral center (C2) of the 2-hydroxy acid, especially during the activation of the carboxylic acid. The mechanism often involves the formation of an oxazolone intermediate or direct enolization. To mitigate racemization, the use of racemization-suppressing additives like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[2][3] Performing the reaction at lower temperatures (e.g., 0 °C) and avoiding the use of strong, sterically unhindered bases can also help preserve the stereochemical integrity of the product.[3]
Q4: Is the benzyloxy protecting group stable under typical amidation conditions?
A4: The benzyloxy group is generally stable under standard amide coupling conditions. However, it is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C) and strong acids.[4] Care should be taken to avoid these conditions during the synthesis and work-up steps if the benzyloxy group needs to be retained. Oxidative cleavage is also possible but typically requires specific oxidizing agents not commonly used in amidation reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of N-acylurea byproduct. - Formation of symmetric anhydride. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Add HOBt or NHS to the reaction mixture. - Use a less polar solvent like DCM. - Control the stoichiometry of the reactants carefully. |
| Presence of a Major, Less Polar Impurity | - This is likely the N-acylurea byproduct. | - Use HOBt or NHS as an additive. - Purify the crude product using column chromatography on silica gel. |
| Loss of Stereochemical Purity (Racemization) | - Activation of the carboxylic acid leading to enolization. - Elevated reaction temperature. - Use of an inappropriate base. | - Incorporate a racemization-suppressing agent like HOBt or Oxyma. - Maintain a low reaction temperature (e.g., 0 °C to room temperature). - Use a sterically hindered base such as diisopropylethylamine (DIPEA) instead of triethylamine.[3] |
| Cleavage of the Benzyloxy Group | - Unintentional exposure to acidic conditions during work-up. - Contamination with a hydrogenation catalyst. | - Perform a neutral or mildly basic aqueous work-up. - Ensure all glassware and reagents are free from residual hydrogenation catalysts. |
Experimental Protocols
Protocol 1: Minimizing N-Acylurea Formation and Racemization
This protocol utilizes a carbodiimide coupling agent with the addition of HOBt to suppress side reactions.
-
Dissolution: Dissolve 3-(benzyloxy)-2-hydroxypropanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC (1.1 eq) to the cooled solution and stir for 15-30 minutes.
-
Amidation: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer successively with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in carbodiimide-mediated amidation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
How to prevent racemization during chiral amide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during chiral amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral amide synthesis?
A1: Racemization is the process in which a pure enantiomer of a chiral molecule is converted into a mixture of equal parts of both enantiomers (a racemate). In chiral amide synthesis, this means the stereochemical integrity of the chiral center (alpha-carbon) of the amino acid or chiral amine is lost during the reaction, leading to a mixture of diastereomeric products.
Q2: What is the primary mechanism of racemization during amide bond formation?
A2: The most common mechanism for racemization during amide bond formation, particularly in peptide synthesis, is through the formation of an oxazolone (or azlactone) intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either side, leading to a loss of the original stereochemistry.[1] Another pathway is direct enolization, where a base directly abstracts the α-proton of the activated carboxylic acid.[2]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[3][4] Serine (Ser) can also be susceptible. Protecting the side chain of these amino acids is crucial to minimize racemization. For instance, protecting the pi-imidazole nitrogen of histidine with a methoxybenzyl group can greatly reduce racemization.[3][4]
Q4: How do coupling reagents influence racemization?
A4: Coupling reagents activate the carboxylic acid to facilitate amide bond formation. However, highly reactive intermediates can be more prone to racemization. Reagents are often classified by their potential to cause racemization. For instance, uronium/aminium-based reagents like HATU and HBTU are highly efficient but require careful control of reaction conditions to prevent racemization. Carbodiimides like DCC and EDC are also widely used, but almost always in combination with racemization-suppressing additives.[5]
Q5: What is the role of additives in preventing racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[5] These additives react with the activated carboxylic acid to form an active ester intermediate that is more stable and less prone to racemization than the intermediate formed by the coupling reagent alone.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of epimerization detected in the final product. | - Inappropriate choice of coupling reagent. - Presence of a strong, sterically unhindered base. - High reaction temperature. - Prolonged reaction time. - Inadequate side-chain protection for susceptible amino acids (e.g., His, Cys). | - Switch to a coupling reagent known for low racemization (e.g., COMU) or use a carbodiimide (EDC, DIC) with an additive (Oxyma, HOAt). - Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[7] - Perform the coupling at a lower temperature (e.g., 0 °C).[5] - Monitor the reaction and stop it as soon as it is complete. - Ensure appropriate side-chain protecting groups are used for sensitive amino acids.[3][4] |
| Incomplete reaction and presence of starting materials. | - Insufficient activation of the carboxylic acid. - Sterically hindered coupling partners. - Aggregation of the peptide chain in solid-phase synthesis. | - Increase the equivalents of the coupling reagent and/or additive. - Consider a more potent coupling reagent like HATU or COMU. - For solid-phase synthesis, consider strategies to disrupt aggregation, such as switching to a different solvent (e.g., NMP), sonicating the reaction mixture, or coupling at a higher temperature (while monitoring for racemization).[4] |
| Formation of side products. | - Dehydration of asparagine and glutamine side chains. - Guanidinylation of the N-terminal amine with uronium/aminium reagents. | - Use coupling conditions known to minimize dehydration. - To avoid guanidinylation, pre-activate the carboxylic acid with the coupling reagent before adding it to the amine component.[4] |
| Difficulty in removing byproducts. | - Use of DCC in solution-phase synthesis leading to insoluble dicyclohexylurea (DCU). | - In solution-phase synthesis, prefer EDC over DCC as the resulting urea byproduct is water-soluble and easily removed by aqueous workup.[5] |
Quantitative Data Summary
Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Additives for Fmoc-L-His(Trt)-OH Coupling
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) |
| DIC | Oxyma | - | 1.8 |
| HATU | - | NMM | >5 |
| HBTU | - | DIPEA | High |
Data adapted from studies on racemization-prone amino acids.[8]
Table 2: Epimerization of Z-L-Phg-Val-OMe with Different Additives
| Coupling System | % DL Epimer |
| EDC-HCl / Oxyma Pure | 0.1 |
| EDC-HCl / HOBt | 3.7 |
| EDC-HCl / HOAt | <1-2 |
This table demonstrates the superior performance of Oxyma Pure in suppressing racemization compared to HOBt and HOAt in this specific reaction.[2]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/Oxyma in Solution Phase
This protocol describes a general method for amide bond formation with minimal racemization.
-
Preparation: In a round-bottomed flask, dissolve the carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in dichloromethane (DCM) or a 1:1 mixture of DCM/DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.0 equiv) to the cooled solution and stir for 2 minutes.[2]
-
Amine Addition: Add the amine hydrochloride salt (1.0 equiv) followed by a tertiary base such as N,N-diisopropylethylamine (DIPEA) (1.0 equiv).[2]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), dilute base (e.g., 1N NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU/HOBt
This protocol outlines a standard coupling cycle for Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equiv), HOBt (2-5 equiv), and HATU (1.95-4.95 equiv) in DMF. Add a hindered base such as DIPEA or 2,4,6-collidine (4-10 equiv). Allow this pre-activation mixture to stand for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes. Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the chiral purity of the synthesized amide.
-
Sample Preparation: Prepare a standard solution of the racemic amide. Prepare a solution of the synthesized amide at the same concentration.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column based on the structure of the amide.
-
Method Development: Develop an isocratic or gradient mobile phase (typically a mixture of hexane and a polar alcohol like isopropanol) that provides baseline separation of the two enantiomers in the racemic standard.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the synthesized sample under the same chromatographic conditions.
-
Quantification: Integrate the peak areas of the two enantiomers in the chromatogram of the synthesized sample.
-
Calculation of Enantiomeric Excess (ee%): ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[7]
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
References
- 1. peptide.com [peptide.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. physicsforums.com [physicsforums.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Hydrogenation of Benzyloxy Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient hydrogenation of benzyloxy (O-benzyl) groups. Find troubleshooting tips for common issues and answers to frequently asked questions to streamline your debenzylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable catalyst for the hydrogenation of benzyloxy groups?
A1: Palladium on activated carbon (Pd/C) is the most widely used and generally reliable catalyst for the hydrogenolysis of benzyl ethers.[1][2] It is effective under various reaction conditions and is commercially available from numerous suppliers. For more challenging debenzylations, Pearlmann's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C) is often a more active alternative.[2]
Q2: When should I consider using a catalyst other than the standard 10% Pd/C?
A2: You should consider an alternative catalyst or modified conditions in the following situations:
-
Slow or incomplete reaction: If the debenzylation is sluggish, a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C) or a combination of Pd/C and Pd(OH)₂/C may be more effective.[2][3][4]
-
Presence of sensitive functional groups: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, or other protecting groups), a more selective catalyst or method may be required. For instance, Lindlar's catalyst can selectively hydrogenate alkenes in the presence of benzyl ethers.[5]
-
Catalyst poisoning is suspected: If the catalyst appears to be deactivated, especially when working with sulfur-containing compounds or amines, a more robust catalyst or the addition of an acid might be necessary.[2][6][7]
-
Safety concerns with pyrophoric catalysts: If you have concerns about the pyrophoric nature of dry Pd/C, encapsulated catalysts like Pd(0) EnCat™ 30NP offer a safer, non-pyrophoric alternative.[8]
Q3: What are the main differences between using hydrogen gas and catalytic transfer hydrogenation for debenzylation?
A3: Both methods are effective for removing benzyl groups, but they differ in their experimental setup and sometimes in their selectivity.
-
Hydrogen Gas (Hydrogenolysis): This is the classic method, typically employing a balloon of hydrogen gas or a high-pressure reactor. It is highly efficient but requires specialized equipment for reactions above atmospheric pressure and careful handling of flammable hydrogen gas.[9]
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in solution, such as formic acid, ammonium formate, or 2-propanol, to generate hydrogen in situ.[10] CTH can be more convenient for labs not equipped for high-pressure reactions and can sometimes offer improved selectivity.[10][11] For example, using 2-propanol as a hydrogen donor can be more selective than formic acid.[11]
Q4: Can I reuse my palladium catalyst?
A4: Yes, palladium catalysts are heterogeneous and can often be recovered by filtration and reused. One study demonstrated that a pre-treated Pd/C catalyst could be recycled up to five times without a significant loss of activity or yield.[12] However, the reusability can be affected by catalyst poisoning from the substrate or product.
Troubleshooting Guide
Issue 1: The debenzylation reaction is very slow or incomplete.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The catalyst may be old or have been improperly stored. Try using a fresh batch of catalyst.[2] The quality and efficiency of commercially available catalysts can vary significantly.[12] |
| Catalyst Poisoning | The substrate or product, particularly amines, can poison the catalyst.[6] Adding a small amount of acid, like acetic acid or HCl, can protonate the amine and prevent it from coordinating to the palladium surface, thus enhancing the reaction rate.[6][13] For sulfur-containing molecules, which are known catalyst poisons, alternative deprotection methods might be necessary.[2] |
| Insufficient Catalyst Loading | For difficult debenzylations, especially on a larger scale or with complex molecules, a higher catalyst loading may be required. A common starting point is 10% (w/w) of the substrate.[2] For N-debenzylation at atmospheric pressure, a 10 mol% loading of Pd/C is a reasonable starting point.[6] |
| Poor Mass Transfer | Ensure vigorous stirring or agitation to facilitate the transfer of hydrogen gas into the reaction mixture, especially in reactions run under a hydrogen balloon.[6][14] Using a larger solvent surface area can also help.[2] |
| Inappropriate Solvent | The choice of solvent can impact the reaction rate. Polar solvents like methanol, ethanol, and acetic acid are generally effective.[2] Sometimes, solvent mixtures are necessary to ensure the solubility of both the starting material and the deprotected product. |
Issue 2: I am observing unwanted side reactions, such as the saturation of aromatic rings.
| Possible Cause | Suggested Solution |
| Overly Active Catalyst or Harsh Conditions | The catalyst might be too active, leading to the reduction of other functional groups. Consider using a less active catalyst or milder conditions. A pre-treatment of the palladium catalyst has been shown to inhibit the saturation of benzyl and naphthylmethyl ethers.[15] |
| Incorrect Hydrogen Source in CTH | The choice of hydrogen donor in catalytic transfer hydrogenation can influence selectivity. For example, 2-propanol has been reported to be more selective and less reactive than formic acid.[11] |
| Presence of Halogens | When a molecule contains an aromatic halogen, dehalogenation can compete with debenzylation. The selectivity can be influenced by the catalyst type, with some Pd/C catalysts showing higher selectivity for debenzylation over dechlorination.[16] The reaction pH can also be critical; acidic conditions tend to favor debenzylation, while basic conditions favor dehalogenation.[17] |
Catalyst Performance Data
The following tables summarize quantitative data on the performance of various catalysts for the hydrogenation of benzyloxy groups, providing a basis for comparison.
Table 1: Comparison of Commercial Catalysts for the Hydrogenolysis of a Decasaccharide [12]
| Catalyst | Reaction Time (days) | Yield (%) | Saturation of Aromatic Protecting Groups (%) |
| 20% Pd(OH)₂/C (Pearlman's) | 5-6 | 57-66 | 39-53 |
| 10% Pd/C | 5-6 | 57-66 | 39-53 |
| 5% Pd/C | 1.5-2 | 82-84 | 10 |
Table 2: Comparison of Reaction Times for Debenzylation of Ethers and Amines with Different Catalyst Systems [4]
| Substrate | Catalyst | Reaction Time (h) |
| Benzyl Ether | 10% Pd/C | 1 |
| Benzyl Ether | 20% Pd(OH)₂/C | 1 |
| Benzyl Ether | 10% Pd/C + 20% Pd(OH)₂/C | 0.5 |
| N-Benzyl Amine | 10% Pd/C | 2 |
| N-Benzyl Amine | 20% Pd(OH)₂/C | 2 |
| N-Benzyl Amine | 10% Pd/C + 20% Pd(OH)₂/C | 1 |
Experimental Protocols
Protocol 1: General Procedure for Debenzylation using Hydrogen Gas with Pd/C [8][18]
-
Preparation: Dissolve the benzyl-protected substrate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution. If the catalyst is dry, it is recommended to do this under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition, especially with methanol.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Degassing: Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this cycle 2-3 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected product, which can then be purified as necessary.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation with Ammonium Formate [14]
-
Preparation: Dissolve the benzyl-protected substrate in methanol in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add ammonium formate (typically 2-3 equivalents) and the 10% Pd/C catalyst to the solution.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a Celite® pad and wash the pad with methanol.
-
Isolation: Concentrate the combined filtrate under vacuum. The residue can be taken up in an organic solvent (e.g., chloroform or ether) and washed with brine and water to remove any remaining salts. The organic layer is then dried, filtered, and concentrated to yield the crude product for further purification.
Visual Guides
Caption: Standard workflow for catalytic hydrogenation of benzyloxy groups.
Caption: Troubleshooting guide for slow or incomplete debenzylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. nacatsoc.org [nacatsoc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Propanamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization techniques for propanamide derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of propanamide derivatives in a question-and-answer format.
Issue 1: The compound "oils out" instead of crystallizing.
Question: My propanamide derivative is forming an oil or a viscous liquid upon cooling instead of solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[1] This is a common problem with organic compounds, including amides.[2] The oil is a supersaturated solution of the compound and is unlikely to form pure crystals.
Solutions:
-
Increase the amount of solvent: Adding more solvent can keep the compound dissolved at a lower temperature, giving it a better chance to crystallize upon further cooling.[3]
-
Slow down the cooling rate: Rapid cooling can shock the system, favoring oil formation. Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[4]
-
Use a different solvent or solvent system: The solubility properties of your derivative are crucial. Experiment with solvents of varying polarity. A solvent mixture, such as ethyl acetate/hexane, is often effective for amides.[5]
-
Seeding: Introduce a small, pure crystal of your compound (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth.[1]
-
Lower the crystallization temperature: If possible, try cooling the solution to a lower temperature to increase the driving force for crystallization over oiling out.
Issue 2: No crystals are forming, even after extended cooling.
Question: My solution remains clear and no crystals have formed after cooling for a significant amount of time. What should I do?
Answer: A lack of crystal formation indicates that the solution is not sufficiently supersaturated.
Solutions:
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a seed crystal of the purified compound.
-
-
Increase concentration:
-
Add an anti-solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Adding the anti-solvent slowly will decrease the overall solubility of your compound and promote crystallization.
Issue 3: The crystallization happens too quickly, resulting in small or impure crystals.
Question: As soon as I cool my solution, a large amount of fine powder or small needles crashes out. How can I obtain larger, purer crystals?
Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization. The goal is a slow and controlled crystal growth process.[3]
Solutions:
-
Use more solvent: Dissolve the compound in a larger volume of hot solvent to ensure it doesn't become supersaturated too quickly upon cooling.[3]
-
Insulate the flask: Slow down the cooling process by wrapping the flask in glass wool or placing it in a Dewar flask.
-
Use a solvent with lower solvent power: A solvent in which the compound is less soluble will slow down the crystallization process.
-
Re-dissolve and cool slowly: Heat the solution to re-dissolve the precipitated solid and then allow it to cool more slowly.
Issue 4: The yield of crystals is very low.
Question: I've followed the procedure, but I'm only recovering a small fraction of my compound. What could be the reason for the low yield?
Answer: A low yield can be attributed to several factors related to solubility and experimental technique.
Solutions:
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[3] To check this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that more product could be recovered.
-
Premature crystallization: If the solution cools too quickly during filtration, some product may crystallize on the filter paper. Ensure the funnel and filtration apparatus are pre-heated.
-
Incomplete precipitation: Ensure the solution has been cooled sufficiently to maximize crystal formation.
-
Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for crystallizing my propanamide derivative?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] A general rule of thumb is that "like dissolves like." Since propanamides are polar compounds due to the amide group, polar solvents are often a good starting point.[7] Ethanol, acetone, and acetonitrile are commonly used for amides.[2] It is often necessary to screen a variety of solvents and solvent mixtures to find the optimal conditions.
Q2: What is the impact of different substituents on the crystallization of propanamide derivatives?
A2: Substituents on the propanamide backbone can significantly affect its polarity, solubility, and crystal packing. For example, aromatic substituents can introduce π-stacking interactions that may favor crystallization.[8] The position and electronic nature of substituents on an aromatic ring can influence intermolecular interactions and thus the crystal structure. However, the precise effect is often difficult to predict and requires experimental investigation.
Q3: What is polymorphism and how can I control it?
A3: Polymorphism is the ability of a compound to exist in more than one crystal structure.[9] Different polymorphs can have different physical properties, such as solubility and melting point, which is a critical consideration in the pharmaceutical industry. Controlling polymorphism involves carefully controlling crystallization conditions such as the solvent, cooling rate, and temperature.[10] Techniques like X-ray diffraction (XRD) are used to identify and characterize different polymorphs.[9]
Q4: Can I use a mixture of solvents for crystallization?
A4: Yes, using a solvent mixture is a very common and effective technique. Typically, you dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (anti-solvent) in which it is insoluble. This gradually decreases the solubility and induces crystallization. A common example for amides is an ethyl acetate/hexane mixture.[5]
Q5: What is the purpose of a "seed crystal"?
A5: A seed crystal is a small, pure crystal of your compound that is added to a supersaturated solution to initiate crystal growth.[1] It provides a template for other molecules to deposit onto, overcoming the energy barrier for nucleation. This can be particularly useful when a compound is reluctant to crystallize or tends to form an oil.
Data Presentation
Table 1: Solubility of Propanamide in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | Very Soluble[7] |
| Ethanol | 25 | Soluble[7] |
| Acetone | 25 | Soluble[7] |
| Methanol | 25 | Soluble[7] |
Note: This table provides qualitative solubility data for the parent propanamide. The solubility of derivatives will vary based on their specific substituents.
Table 2: Common Solvents for Crystallization of Amides [2][11]
| Solvent | Polarity | Comments |
| Water | High | Good for highly polar amides. |
| Ethanol | High | A versatile and commonly used solvent. |
| Acetone | Medium | Effective for many amides. |
| Acetonitrile | Medium | Often gives good results for amide crystallization.[2] |
| Ethyl Acetate | Medium | Frequently used in combination with an anti-solvent like hexane. |
| Toluene | Low | Can be effective for less polar, aromatic derivatives. |
| Hexane | Low | Often used as an anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol describes a general procedure for recrystallizing a propanamide derivative from a single solvent.
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the crude propanamide derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Crystal Formation: Crystals should start to form as the solution cools. If no crystals appear, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This protocol is useful when a single suitable solvent cannot be found.
-
Solvent Selection: Choose a "good" solvent that readily dissolves the propanamide derivative at room temperature and a "poor" solvent (anti-solvent) in which the compound is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the "good" solvent to just re-dissolve the precipitate and obtain a clear solution.
-
Crystal Formation: Allow the solution to stand undisturbed. Crystals should form slowly. If not, you can try scratching the flask or seeding.
-
Isolation and Drying: Once crystallization is complete, collect, wash, and dry the crystals as described in Protocol 1.
Visualizations
Caption: Single-Solvent Recrystallization Workflow.
Caption: Troubleshooting Common Crystallization Problems.
References
- 1. unifr.ch [unifr.ch]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Substituent effects on aromatic interactions in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 3-(Benzyloxy)-2-hydroxypropanamide and Other Key Chiral Synthons in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Chiral synthons, or building blocks, are fundamental to this endeavor, providing the stereochemical foundation for complex molecular architectures with specific biological activities. This guide offers an objective comparison of 3-(Benzyloxy)-2-hydroxypropanamide with other widely used chiral synthons, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal building blocks for their synthetic strategies.
This compound: A Versatile Chiral Building Block
This compound is a chiral synthon that incorporates a protected vicinal diol and an amide functionality. This combination of functional groups makes it a potentially valuable precursor for the synthesis of chiral amino alcohols, which are core structural motifs in many pharmaceuticals, notably β-adrenergic blockers (beta-blockers) used in the treatment of cardiovascular diseases. The benzyloxy group serves as a robust protecting group for the primary alcohol, while the secondary alcohol and the amide group offer multiple sites for synthetic transformations.
While specific, direct applications of this compound in high-yield, high-enantioselectivity reactions are not extensively documented in publicly available literature, its utility can be inferred from the well-established chemistry of α-hydroxy amides. A key transformation for this synthon is its reduction to the corresponding chiral 1,2-amino alcohol. This reaction, typically carried out with reducing agents like borane complexes, is crucial for accessing the amino alcohol core of various bioactive molecules.
Alternative Chiral Synthons: A Performance Overview
The selection of a chiral synthon is often dictated by factors such as availability, cost, and its efficiency in transferring chirality to the target molecule. Below is a comparison of this compound with other commonly employed chiral synthons.
Chiral Epoxides: The Versatile C3 Synthon
Chiral epoxides, such as (R)- and (S)-glycidol and their derivatives, are highly versatile three-carbon building blocks in asymmetric synthesis. Their strained three-membered ring is susceptible to regioselective and stereospecific ring-opening by a wide range of nucleophiles, leading to the formation of various chiral 1,2-disubstituted compounds, including amino alcohols and diols. The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a cornerstone of modern organic synthesis, providing access to chiral epoxides with high enantiomeric excess.
Chiral α-Hydroxy Esters: Readily Available from the Chiral Pool
Chiral α-hydroxy esters, with ethyl lactate being a prime example, are readily available and relatively inexpensive synthons derived from the chiral pool of natural products. They are widely used in the synthesis of a variety of chiral molecules. The ester and hydroxyl functionalities can be manipulated through a range of chemical transformations to introduce new stereocenters.
Chiral α-Amino Acids: Nature's Building Blocks
α-Amino acids represent a vast and diverse source of chirality. Their amino and carboxylic acid groups provide handles for a multitude of synthetic transformations, making them invaluable starting materials for the synthesis of more complex chiral molecules, including other amino acids, amino alcohols, and heterocyclic compounds.
Quantitative Performance Comparison
The following table summarizes the performance of the discussed chiral synthons in representative asymmetric transformations. It is important to note that direct comparative data for this compound is limited. Therefore, the data presented for this synthon is based on a representative reduction of a closely related α-hydroxy amide to a chiral amino alcohol, a key potential application.
| Chiral Synthon | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee%) |
| This compound (Representative) | Reduction of α-hydroxy amide | Chiral 1,2-amino alcohol | High (Plausible) | High (Plausible) |
| Allyl Alcohol (via Sharpless Epoxidation) | Asymmetric Epoxidation | (2S,3S)-3-Propyloxiranemethanol | 77-83 | >95[1][2] |
| Acetophenone (via CBS Reduction) | Asymmetric Reduction | (R)-1-Phenylethanol | 97 | >98 |
| α-Amino Ketone | Asymmetric Hydrogenation | Chiral 1,2-amino alcohol | up to >99 | >99[3] |
| α-Hydroxy Ketone | Asymmetric Reductive Amination | Chiral vicinal amino alcohol | up to 99 | >99[4] |
Experimental Protocols
Detailed methodologies for key asymmetric transformations are crucial for reproducibility and adaptation in the laboratory.
General Protocol for the Reduction of this compound
-
Preparation: To a solution of (S)-3-(benzyloxy)-2-hydroxypropanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon at 0 °C, a solution of borane-tetrahydrofuran complex (BH3·THF, 3.0 eq, 1.0 M in THF) is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of methanol at 0 °C. The solvent is removed under reduced pressure. The residue is then co-evaporated with methanol three times.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired (S)-2-amino-3-(benzyloxy)propan-1-ol. The enantiomeric excess can be determined by chiral HPLC analysis.
Protocol for Sharpless Asymmetric Epoxidation of Allyl Alcohol
This protocol is adapted from the original literature by Katsuki and Sharpless.[1][2]
-
Catalyst Preparation: A flame-dried, two-necked flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves. The flask is cooled to -20 °C, and dichloromethane (CH2Cl2) is added, followed by L-(+)-diethyl tartrate (DET) and titanium(IV) isopropoxide (Ti(O-i-Pr)4). The mixture is stirred for 30 minutes at -20 °C.
-
Reaction: Allyl alcohol is added, followed by a solution of tert-butyl hydroperoxide (TBHP) in toluene, pre-cooled to -20 °C. The reaction mixture is maintained at -20 °C and monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid. The mixture is stirred vigorously for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude epoxy alcohol is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Protocol for Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Acetophenone
This protocol is a standard procedure for the CBS reduction.
-
Catalyst Activation: To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene) in anhydrous THF under an argon atmosphere at room temperature, a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 eq) is added dropwise. The mixture is stirred for 15 minutes.
-
Reaction: The solution is cooled to -20 °C, and a solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes. The reaction is stirred at -20 °C for 1 hour.
-
Work-up: The reaction is quenched by the slow addition of methanol at -20 °C. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in diethyl ether and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting alcohol is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing Synthetic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the logical relationships and workflows in asymmetric synthesis.
Caption: Comparative synthetic routes to chiral amino alcohols.
Caption: Inhibition of beta-adrenergic signaling by beta-blockers.
Caption: A typical workflow for asymmetric synthesis experiments.
Conclusion
The choice of a chiral synthon is a critical decision in the design of an asymmetric synthesis. This compound presents itself as a promising, though less explored, building block for the synthesis of chiral amino alcohols and their derivatives. Its performance in terms of yield and enantioselectivity is anticipated to be high in key transformations such as amide reduction.
In comparison, established synthons like chiral epoxides and α-hydroxy esters offer well-documented and highly efficient routes to a wide array of chiral molecules, backed by robust and reliable synthetic methodologies like the Sharpless epoxidation. The ultimate selection will depend on the specific target molecule, the desired synthetic route, and considerations of cost and availability. This guide provides the necessary comparative data and experimental context to empower researchers to make informed decisions in their pursuit of novel, enantiomerically pure therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Analysis: Benzyloxy Amides vs. Hydroxy Amides in Drug Development
A guide for researchers, scientists, and drug development professionals.
In medicinal chemistry, the strategic modification of functional groups is paramount to optimizing a compound's therapeutic potential. Among the various functional groups, amides are a cornerstone of many pharmaceuticals. This guide provides a comparative analysis of two important subclasses: benzyloxy amides and hydroxy amides. Understanding their distinct properties and applications is crucial for rational drug design, from developing potent enzyme inhibitors to engineering effective prodrug strategies.
Synthesis: From Protected Precursor to Active Moiety
The synthesis of hydroxy amides often proceeds via a benzyloxy-protected intermediate. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be readily removed in a final deprotection step. This common synthetic relationship makes their comparative study particularly relevant.
A library of bicyclic β-benzyloxy amides has been prepared through a one-pot protocol involving nitrile hydrozirconation, acylation, and Friedel-Crafts alkylation. From this library, corresponding β-hydroxy amides were synthesized via catalytic hydrogenolysis, a standard debenzylation method.[1]
Table 1: Comparison of Synthetic Methodologies
| Feature | Benzyloxy Amide Synthesis | Hydroxy Amide Synthesis (from Benzyloxy Amide) |
|---|---|---|
| General Method | One-pot hydrozirconation, acylation, and intramolecular Friedel-Crafts alkylation of cyanohydrin ethers.[1] | Catalytic hydrogenolysis (debenzylation) of the corresponding benzyloxy amide.[1] |
| Key Reagents | Cp₂ZrHCl (Schwartz's reagent), acid chloride, Lewis acid (e.g., AlCl₃).[1] | H₂, Palladium on carbon (Pd/C) catalyst.[1] |
| Typical Yields | Modest to good (e.g., 30-70% for bicyclic structures).[1] | High to excellent (e.g., ≥86%).[1] |
| Key Advantage | Allows for complex scaffold construction while the hydroxyl group is protected.[1] | Clean and high-yielding conversion to the final active hydroxyl compound.[1] |
Experimental Protocols
Protocol 1: Synthesis of Bicyclic β-Benzyloxy Amides This protocol is adapted from the synthesis of tetrahydronaphthyl amides.[1]
-
Hydrozirconation : A solution of the starting cyanohydrin benzyl ether (1.0 equiv) in THF is treated with Cp₂ZrHCl (1.2 equiv) and stirred at room temperature for 1 hour.
-
Acylation : The reaction mixture is cooled, and an acid chloride (1.2 equiv) is added, followed by stirring for 30 minutes.
-
Cyclization : A Lewis acid (e.g., AlCl₃, 2.0 equiv) is added, and the reaction is stirred for several hours until completion as monitored by TLC.
-
Workup : The reaction is quenched with saturated NaHCO₃ solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated.
-
Purification : The crude product is purified by column chromatography or preparative HPLC to yield the final benzyloxy amide.[1]
Protocol 2: Synthesis of β-Hydroxy Amides via Hydrogenolysis This protocol describes the debenzylation of a benzyloxy amide to the corresponding hydroxy amide.[1]
-
Preparation : The benzyloxy amide (1.0 equiv) is dissolved in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition : A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation : The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a continuous flow hydrogenator like the H-Cube™) at a specified temperature and pressure (e.g., 45 °C, 1 atm).[1]
-
Monitoring : The reaction is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Workup : The reaction mixture is filtered through Celite to remove the Pd/C catalyst, and the filtrate is concentrated under reduced pressure to yield the hydroxy amide, which is often pure enough for subsequent use.[1]
Diagram 1: General Synthetic Workflow
References
Spectroscopic Duel: Differentiating 3-(Benzyloxy)-2-hydroxypropanamide and its Positional Isomers
A Comparative Guide for Researchers
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of their functional groups, can exhibit vastly different biological activities and physical properties. This guide provides a comparative analysis of the spectroscopic techniques used to distinguish between positional isomers of (benzyloxy)-hydroxypropanamide.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 2-hydroxypropanamide and 3-hydroxypropanamide, illustrating the distinct spectral features that enable their differentiation.
| Spectroscopic Technique | 2-Hydroxypropanamide | 3-Hydroxypropanamide | Key Differentiating Features |
| ¹H NMR | δ (ppm): ~4.1 (q, 1H, CH) ~1.3 (d, 3H, CH₃) ~7.0-7.5 (br s, 2H, NH₂) ~3.5 (br s, 1H, OH) | δ (ppm): ~3.8 (t, 2H, CH₂-OH) ~2.4 (t, 2H, CH₂-C=O) ~7.0-7.5 (br s, 2H, NH₂) ~3.0 (br s, 1H, OH) | Multiplicity and Chemical Shift: The methine proton (CH) in the 2-isomer appears as a quartet, while the methylene protons (CH₂) adjacent to the hydroxyl and carbonyl groups in the 3-isomer appear as triplets. The chemical shifts of the protons on the carbon bearing the hydroxyl group are significantly different. |
| ¹³C NMR | δ (ppm): ~177 (C=O) ~68 (CH-OH) ~22 (CH₃) | δ (ppm): ~175 (C=O) ~58 (CH₂-OH) ~38 (CH₂-C=O) | Chemical Shift: The chemical shift of the carbon atom bonded to the hydroxyl group is a key indicator. It is more deshielded (higher ppm value) in the 2-isomer (secondary alcohol) compared to the 3-isomer (primary alcohol). |
| IR Spectroscopy | ν (cm⁻¹): ~3400-3200 (N-H, O-H stretch) ~1650 (C=O stretch, Amide I) ~1100 (C-O stretch) | ν (cm⁻¹): ~3400-3200 (N-H, O-H stretch) ~1650 (C=O stretch, Amide I) ~1050 (C-O stretch) | C-O Stretch: The exact position of the C-O stretching vibration can differ slightly, often appearing at a higher wavenumber for the secondary alcohol in the 2-isomer compared to the primary alcohol in the 3-isomer. |
| Mass Spectrometry | m/z (EI): 89 (M⁺) 74 ([M-CH₃]⁺) 44 ([CONH₂]⁺) | m/z (EI): 89 (M⁺) 71 ([M-H₂O]⁺) 58 ([M-CH₂OH]⁺) 44 ([CONH₂]⁺) | Fragmentation Pattern: The fragmentation patterns upon electron ionization are distinct. The 2-isomer readily loses a methyl group, while the 3-isomer is more likely to lose water or a hydroxymethyl radical. The base peak and the relative intensities of the fragment ions will differ significantly. |
Note: The NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The data for 3-hydroxypropanamide NMR is based on predicted values and data from analogous structures due to the limited availability of experimental spectra in public databases.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of propanamide isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as O-H, N-H, C=O, and C-O stretching vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a liquid chromatograph or direct infusion can be used.
-
Mass Spectrum Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce structural information and differentiate between the isomers.
Visualization of Isomers and Analytical Workflow
The following diagrams illustrate the structures of the compared isomers and the general workflow for their spectroscopic differentiation.
A Comparative Analysis of the Biological Activity of 3-(Benzyloxy)-2-hydroxypropanamide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-(Benzyloxy)-2-hydroxypropanamide and its structurally related analogues. The content herein is supported by experimental data from preclinical studies, focusing on anticonvulsant, anticancer, and neuroprotective properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.
Overview of Biological Activities
The core chemical scaffold of this compound has served as a versatile template for the development of compounds with a range of biological activities. Modifications to the benzyloxy and propanamide moieties have yielded analogues with potent anticonvulsant, anticancer, and neuroprotective effects. This guide will delve into a comparative analysis of these activities, presenting quantitative data to highlight the impact of structural modifications.
Anticonvulsant Activity
Derivatives of N-benzyl 2-acetamido-3-methoxypropionamide, which are close analogues of this compound, have been extensively studied for their anticonvulsant properties. The primary mechanism of action for many of these compounds is the modulation of voltage-gated sodium channels, specifically by enhancing their slow inactivation.[1]
Comparative Anticonvulsant Data
The following table summarizes the median effective dose (ED50) and median toxic dose (TD50) of several analogues in the maximal electroshock (MES) seizure model in mice, a standard preclinical test for generalized tonic-clonic seizures.[2][3][4] A lower ED50 indicates higher potency, while a higher protective index (PI = TD50/ED50) suggests a better safety profile.
| Compound/Analogue | Modification | MES ED50 (mg/kg, i.p., mice) | TD50 (mg/kg, i.p., mice) | Protective Index (PI) |
| (R)-N-Benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) | Methoxy group at C3 | 4.5[2] | >500[2] | >111 |
| (R)-N-Benzyl 2-acetamido-3-ethoxypropionamide | Ethoxy group at C3 | 7.9[2] | Not Reported | Not Reported |
| (R)-N-Benzyl 2-acetamido-3-isopropoxypropionamide | Isopropoxy group at C3 | 23[2] | Not Reported | Not Reported |
| (R)-N-Benzyl 2-acetamido-3-(benzyloxy)propionamide | Benzyloxy group at C3 | Not Reported | Not Reported | Not Reported |
| N-(3-(benzyloxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 5) | ((benzyloxy)benzyl)propanamide derivative | 48.0[4] | Not Reported | Not Reported |
| 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-ethylurea (Compound 7e) | Quinoline and urea moieties | 14.3[3] | 434[3] | 30.3 |
Anticancer Activity
Analogues of this compound have also demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of histone deacetylase 6 (HDAC6), a key regulator of many signaling pathways linked to cancer.[1][5]
Comparative Anticancer Data
The table below presents the half-maximal inhibitory concentration (IC50) values for several benzyloxy-containing propanamide analogues against different human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (Compound 6k) | MCF-7 (Breast) | 6.93 ± 0.4[6] |
| HCT-116 (Colon) | 10.88 ± 0.8[6] | |
| Hela (Cervical) | 9.46 ± 0.7[6] | |
| PC-3 (Prostate) | 12.17 ± 0.9[6] | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 4.17 ± 0.2[6] |
| HCT-116 (Colon) | 5.23 ± 0.3[6] | |
| Hela (Cervical) | 8.87 ± 0.6[6] | |
| PC-3 (Prostate) | Not Reported |
Neuroprotective Activity
Recent studies have explored the neuroprotective potential of benzyloxy benzamide derivatives, particularly in the context of ischemic stroke. These compounds have been shown to act as inhibitors of the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) protein-protein interaction (PPI), a key pathway in N-methyl-D-aspartate receptor (NMDAR)-mediated excitotoxicity.[7]
Comparative Neuroprotective Data
The following data highlights the neuroprotective effects of a lead benzyloxy benzamide derivative in a glutamate-induced excitotoxicity assay in primary cortical neurons.
| Compound/Analogue | Assay | Endpoint | Result |
| Benzyloxy benzamide derivative (Compound 29) | Glutamate-induced damage in primary cortical neurons | Neuroprotection | Improved neuroprotective activity[7] |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct size and neurological deficit | Reduced infarct size and neurological deficit score[7] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[8][9][10]
Apparatus: An electroconvulsometer with corneal or ear electrodes. Animals: Male albino mice (20-25 g). Procedure:
-
Animals are randomly divided into control and experimental groups.
-
The test compound or vehicle (control) is administered intraperitoneally (i.p.).
-
At the time of peak effect (determined in preliminary studies), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The percentage of animals protected from the tonic hindlimb extension in the drug-treated groups is calculated.
-
The ED50, the dose that protects 50% of the animals from the seizure endpoint, is determined by probit analysis.[4]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[11][12][13]
Materials: 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS).[14] Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[15]
-
The cells are then treated with various concentrations of the test compound or vehicle control and incubated for a specified period (e.g., 72 hours).[15]
-
Following incubation, the medium is removed, and MTT solution is added to each well and incubated for 2-4 hours at 37°C.[16]
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[11]
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.[15]
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[12]
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents across the entire cell membrane, allowing for the study of the effects of compounds on ion channel function, such as voltage-gated sodium channels.[17][18][19]
Apparatus: A patch-clamp amplifier, a micromanipulator, a microscope, and data acquisition software. Cells: Neuronal cell lines or primary neurons. Procedure:
-
A glass micropipette with a very small tip diameter is filled with an internal solution and brought into contact with the cell membrane.
-
A tight, high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane through gentle suction.[19]
-
A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).[17]
-
The cell's membrane potential is then "clamped" at a specific voltage, and the currents flowing across the membrane in response to voltage steps are recorded.
-
To study slow inactivation of sodium channels, a long depolarizing pre-pulse is applied to induce the slow-inactivated state, followed by a test pulse to measure the availability of channels.
-
The effect of the test compound on the kinetics and voltage dependence of slow inactivation is then determined.
Signaling Pathways and Mechanisms of Action
Sodium Channel Slow Inactivation
Many anticonvulsant analogues of this compound enhance the slow inactivation of voltage-gated sodium channels. This process is a key mechanism for regulating neuronal excitability.
Caption: Voltage-gated sodium channel states and the influence of drug binding.
HDAC6 Inhibition in Cancer
Certain anticancer analogues function by inhibiting HDAC6, which plays a crucial role in various cellular processes that promote cancer cell survival and proliferation.
Caption: Simplified HDAC6 signaling pathway in cancer and the effect of its inhibition.
PSD95-nNOS Interaction in Neuroprotection
Neuroprotective benzyloxy benzamide derivatives disrupt the interaction between PSD95 and nNOS, thereby mitigating excitotoxic neuronal damage.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. scientifica.uk.com [scientifica.uk.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
A Comparative Benchmarking of Synthetic Routes to Chiral 2-Hydroxypropanamides
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral 2-hydroxypropanamides is a critical step in the development of numerous pharmaceutical agents. This guide provides an objective comparison of three prominent synthetic strategies: Enzymatic Kinetic Resolution, Asymmetric Hydrogenation, and Chiral Pool Synthesis. The performance of each route is evaluated based on key metrics such as yield, enantiomeric excess (e.e.), and reaction conditions, supported by detailed experimental protocols.
Executive Summary
Chiral 2-hydroxypropanamides are valuable building blocks in medicinal chemistry. The choice of synthetic route to these compounds significantly impacts the overall efficiency, cost, and scalability of a drug development program. This guide benchmarks three distinct and widely employed methodologies. Enzymatic Kinetic Resolution offers high enantioselectivity for the separation of racemates. Asymmetric Hydrogenation provides a direct route to enantiopure products from prochiral precursors with high efficiency. Chiral Pool Synthesis leverages naturally occurring chiral molecules for a straightforward and often highly atom-economical approach. The selection of the optimal route will depend on factors such as the availability of starting materials, desired enantiopurity, and scalability requirements.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data associated with each synthetic route for the preparation of a representative chiral 2-hydroxypropanamide.
| Parameter | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation | Chiral Pool Synthesis (from L-Lactic Acid) |
| Starting Material | Racemic 2-hydroxypropanamide or its ester | 2-Oxopropanamide (Pyruvamide) | L-Lactic Acid |
| Typical Yield | ~50% (for one enantiomer) | >95% | >85% |
| Enantiomeric Excess (e.e.) | >99% | >99% | >99% (stereochemistry retained from starting material) |
| Key Reagents/Catalysts | Lipase (e.g., Candida antarctica Lipase B), Acylating Agent | Chiral Ru or Ir catalyst (e.g., Ru-BINAP), H₂ gas | Amine, Heat (solvent-free) |
| Reaction Temperature | 25-45 °C | 25-80 °C | 140-160 °C |
| Reaction Time | 6-48 hours | 4-24 hours | 8-12 hours |
| Key Advantages | High enantioselectivity, mild reaction conditions. | High yield and enantioselectivity, direct conversion. | High atom economy, readily available starting material. |
| Key Disadvantages | Maximum 50% yield for the desired enantiomer, requires separation of product and unreacted starting material. | Requires specialized high-pressure equipment and expensive catalysts. | High reaction temperatures may not be suitable for all substrates. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enzymatic Kinetic Resolution of (±)-Ethyl 2-Hydroxypropanoate
This protocol describes the lipase-catalyzed transesterification of a racemic ester of 2-hydroxypropanoic acid.
Materials:
-
(±)-Ethyl 2-hydroxypropanoate
-
Candida antarctica Lipase B (CAL-B), immobilized
-
Vinyl acetate
-
Toluene (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a solution of (±)-ethyl 2-hydroxypropanoate (1 mmol) in anhydrous toluene (10 mL) is added immobilized Candida antarctica Lipase B (50 mg).
-
Vinyl acetate (1.2 mmol) is added to the suspension.
-
The reaction mixture is stirred at 40°C and monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion (typically 6-24 hours).
-
The enzyme is removed by filtration and the solvent is evaporated under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted (S)-ethyl 2-hydroxypropanoate is separated by column chromatography on silica gel.
Asymmetric Hydrogenation of N-Phenyl-2-oxopropanamide
This protocol details the enantioselective reduction of a prochiral α-keto amide using a chiral ruthenium catalyst.[1][2]
Materials:
-
N-Phenyl-2-oxopropanamide
-
[RuCl₂( (S)-BINAP )]₂·NEt₃
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, a high-pressure reactor is charged with N-phenyl-2-oxopropanamide (1 mmol) and [RuCl₂( (S)-BINAP )]₂·NEt₃ (0.005 mmol, S/C = 200).
-
Degassed methanol (5 mL) is added, and the reactor is sealed.
-
The reactor is purged with hydrogen gas and then pressurized to 10 atm of H₂.
-
The reaction mixture is stirred at 50°C for 12 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (S)-2-hydroxy-N-phenylpropanamide.
Chiral Pool Synthesis of (S)-2-Hydroxy-N-phenylpropanamide from L-Lactic Acid
This protocol describes the direct amidation of L-lactic acid.[3]
Materials:
-
(S)-Lactic acid
-
Aniline
-
Standard laboratory glassware equipped for heating
Procedure:
-
A mixture of (S)-lactic acid (1 mmol) and aniline (1.1 mmol) is placed in a round-bottom flask.
-
The reaction mixture is heated to 150°C under a nitrogen atmosphere for 10 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the solid product is purified by recrystallization to afford (S)-2-hydroxy-N-phenylpropanamide.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Conclusion
The synthesis of chiral 2-hydroxypropanamides can be approached through several effective strategies, each with its own set of advantages and limitations.
-
Enzymatic Kinetic Resolution is an excellent choice when high enantiopurity is paramount and the starting racemic material is readily available. Its primary drawback is the theoretical maximum yield of 50% for a single enantiomer.
-
Asymmetric Hydrogenation offers a highly efficient and direct route to the desired chiral product with exceptional yields and enantioselectivities.[4] However, this method requires specialized equipment for handling hydrogen gas at high pressures and relies on expensive transition metal catalysts.
-
Chiral Pool Synthesis , particularly from L-lactic acid, stands out for its simplicity, high atom economy, and the use of a readily available and inexpensive starting material.[3] The stereocenter is preserved from the natural precursor, ensuring high enantiopurity. The main consideration for this route is the need for high reaction temperatures.
Ultimately, the selection of the most appropriate synthetic route will be guided by the specific requirements of the research or development project, including cost, scale, and the availability of specialized equipment and starting materials.
References
A Comparative Guide to the In Silico Docking of Benzyloxy-Containing Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding performance of various benzyloxy-containing ligands with their respective protein targets, supported by experimental data from recent in silico docking studies. Detailed methodologies for the cited experiments are included to ensure reproducibility and critical evaluation.
Comparative Binding Affinities of Benzyloxy-Containing Ligands
The following table summarizes the quantitative data from several in silico docking studies, offering a clear comparison of the binding affinities of different benzyloxy-containing ligands to their respective protein targets.
| Ligand Class | Specific Ligands | Protein Target | PDB ID | Docking Score/Binding Affinity | Inhibition Data |
| Benzyloxy Chalcones | B10 | Human Monoamine Oxidase B (hMAO-B) | Not Specified | -74.57 kcal/mol (Binding Energy) | - |
| B15 | hMAO-B | Not Specified | -87.72 kcal/mol (Binding Energy) | - | |
| 3-Benzyloxyflavones | Compound 8 | β-glucosidase | 3AJ7, 66K1 | Not Specified | IC50 = 0.17 µM[1] |
| Compound 3 | β-glucosidase | 3AJ7, 66K1 | Not Specified | IC50 = 0.22 µM[1] | |
| Compound 1 | β-glucosidase | 3AJ7, 66K1 | Not Specified | IC50 = 1.02 µM[1] | |
| Benzyloxyacetohydroxamic Acids | Compound 21 | E. coli LpxC | Not Specified | Not Specified | Ki = 66 nM[2] |
| Compound 28 | E. coli LpxC | Not Specified | Not Specified | Ki = 95 nM[2] |
Experimental Protocols
A generalized workflow for in silico molecular docking studies is presented below. Specific details from the cited studies are incorporated to provide a comprehensive overview of the methodologies.
General In Silico Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Protein and Ligand Preparation
Protein Preparation: The crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB).[3] Standard preparation involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.[3] For instance, in the study of 3-benzyloxyflavones as β-glucosidase inhibitors, the PDB IDs 3AJ7 and 66K1 were utilized.[1][4]
Ligand Preparation: The 2D structures of the benzyloxy-containing ligands are drawn and converted to 3D structures.[5] Energy minimization is then performed using force fields like MMFF94 to obtain optimized ligand conformations.[6][7] For the benzyloxy chalcones study, low-energy 3D conformers were generated, and their potential ionization states at a physiological pH were determined.[5]
Molecular Docking Simulation
The prepared ligands are then docked into the defined active site of the target protein. A grid is generated around the binding site, typically based on the position of a co-crystallized ligand.[5]
Various software packages are employed for docking simulations. For example, the study on benzyloxy chalcones utilized the Glide module of the Schrödinger suite.[5] Other commonly used programs include AutoDock, AutoDock Vina, and SwissDock.[3][8][9] The docking algorithms explore a range of possible conformations and orientations of the ligand within the binding site and calculate the corresponding binding affinity.[9]
Post-Docking Analysis
The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function.[8] This score, often expressed as binding energy in kcal/mol, provides a quantitative measure of the binding affinity.[5] For example, the benzyloxy chalcones B10 and B15 exhibited binding energies of -74.57 and -87.72 kcal/mol with hMAO-B, respectively.[5]
Further analysis involves visualizing the protein-ligand complexes to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.[10] This qualitative analysis helps in rationalizing the structure-activity relationships (SAR) observed in the quantitative data.[2] For instance, the higher inhibitory activity of benzyloxy chalcone B10 compared to B15 was attributed to the presence of a thiophene substitution.[5] Similarly, for 3-benzyloxyflavones, the presence of the benzyloxy group was found to enhance lipophilicity and facilitate interactions with hydrophobic regions of the enzyme's active site.[1]
In some studies, more rigorous computational methods like Molecular Dynamics (MD) simulations and MM-GBSA calculations are employed to further validate the stability of the protein-ligand complexes and refine the binding free energy calculations.[4][5]
References
- 1. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking studies of benzyloxyacetohydroxamic acids as LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ukm.my [ukm.my]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
- 10. eprajournals.com [eprajournals.com]
A Comparative Guide to the Analytical Cross-Referencing of Benzyloxy Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical data for common benzyloxy compounds, cross-referenced with potential alternatives. The information herein is intended to assist in the identification, quantification, and characterization of these compounds in a research and drug development context. Detailed experimental protocols and visual workflows are provided to support practical application.
Data Presentation: Comparative Analytical Data
The following tables summarize key quantitative data for selected benzyloxy compounds and their structural analogs. This data is essential for cross-referencing and distinguishing between these compounds in complex matrices.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Benzyl Alcohol | -CH₂OH | 4.67 (s, 2H), 7.22-7.46 (m, 5H), 2.66 (s, 1H, OH)[1] | 65.17, 127.04, 127.63, 128.55, 140.86[1] |
| Benzyl Acetate | -CH₂OCOCH₃ | 2.14 (s, 3H), 5.20 (s, 2H), 7.20-7.34 (m, 5H)[2] | 20.88, 60.40, 126.76, 126.78, 128.14, 137.86, 170.62[2] |
| Benzyl Benzoate | -CH₂OCOC₆H₅ | 5.35 (s, 2H), 7.25-7.60 (m, 8H), 8.05-8.10 (m, 2H) | Not explicitly found in search results. |
| Benzylamine | -CH₂NH₂ | 1.49 (s, 2H, NH₂), 3.85 (s, 2H), 7.20-7.35 (m, 5H) | Not explicitly found in search results. |
| Phenol (Alternative) | -OH | 4.8-5.6 (br s, 1H, OH), 6.7-7.2 (m, 5H) | 115.0, 120.5, 129.5, 155.6 |
| Toluene (Alternative) | -CH₃ | 2.34 (s, 3H), 7.09-7.26 (m, 5H) | 21.5, 125.5, 128.4, 129.2, 137.9 |
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Compound | C-O Stretch | C=O Stretch | O-H Stretch | Aromatic C-H Stretch | Aromatic C=C Stretch |
| Benzyl Alcohol | ~1017-1250 | N/A | ~3336 (broad) | ~3030-3090 | ~1454, 1496 |
| Benzyl Acetate | ~1247 (ester)[2] | ~1741[2] | N/A | ~2933[2] | Not specified |
| Benzyl Benzoate | ~1271 (ester) | ~1720 | N/A | ~3065 | ~1452, 1500 |
| Benzylamine | N/A | N/A | ~3270, 3360 (N-H) | ~3020-3080 | ~1455, 1495 |
| Phenol (Alternative) | ~1230 | N/A | ~3300-3600 (broad) | ~3030-3040 | ~1500, 1600 |
| Toluene (Alternative) | N/A | N/A | N/A | ~2920-3030 | ~1465, 1495 |
Table 3: Mass Spectrometry Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| Benzyl Alcohol | 108 | 79 | 107, 77, 51 |
| Benzyl Acetate | 150 | 108 | 91, 77, 43 |
| Benzyl Benzoate | 212[3] | 105 | 91, 77, 65[4] |
| Benzylamine | 107[5] | 30 | 106, 79, 77[6] |
| Phenol (Alternative) | 94 | 94 | 66, 65, 39 |
| Ethylbenzene (Alternative) | 106 | 91 | 77, 65, 51 |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Protocol 1: HPLC-UV Analysis of Benzyl Halides (Adapted)
This protocol is adapted for the analysis of benzyloxy compounds, which may be present as impurities or degradation products.
1. Instrumentation and Conditions: [7]
-
System: Shimadzu LC-20AT series HPLC system with a SPD-20A UV detector.[7]
-
Column: InertSustain® C18 (250 mm × 4.6 mm, 5 μm).[7]
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30 °C
-
Injection Volume: 20 μL
-
Detection Wavelength: 254 nm for benzyl alcohol and 222 nm for other compounds like glycopyrrolate.[8]
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the benzyloxy compound of interest (e.g., 100 µg/mL) in methanol. Create working standards by diluting the stock solution to the desired concentration range (e.g., 0.1-10 µg/mL) with methanol.
-
Sample Solution: For injectable suspensions, an extraction with methanol followed by filtration through anhydrous sodium sulfate can be employed.[9] For other matrices, dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile) and dilute to the appropriate concentration.
Protocol 2: GC-MS Analysis of Benzyl Alcohol in Cosmetics (Adapted)
-
System: Agilent 6890N GC with an Agilent 5973 mass spectrometer.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Inlet Temperature: 250 °C[11]
-
Injection Mode: Split (20:1)[11]
-
Oven Temperature Program:
-
MS Parameters:
-
Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 5 mL of absolute ethanol and sonicate for 30 minutes.
-
Dilute to 10 mL with absolute ethanol.
-
Centrifuge for 10 minutes at 3000 r/min.
-
Analyze the supernatant.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the analysis of benzyloxy compounds.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Benzyl Benzoate [webbook.nist.gov]
- 4. Human Metabolome Database: GC-MS Spectrum - Benzyl benzoate EI-B (Non-derivatized) (HMDB0014814) [hmdb.ca]
- 5. Benzylamine [webbook.nist.gov]
- 6. Benzylamine [webbook.nist.gov]
- 7. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 8. jpionline.org [jpionline.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ewai-group.com [ewai-group.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-(Benzyloxy)-2-hydroxypropanamide: A Step-by-Step Guide
For Immediate Release
Researchers and laboratory personnel handling 3-(Benzyloxy)-2-hydroxypropanamide must adhere to stringent disposal protocols to ensure safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the hazard profile of structurally similar chemicals is essential. This guide provides a comprehensive framework for the safe handling and disposal of this compound waste.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following procedures are based on general best practices for laboratory chemical waste and the potential hazards associated with similar compounds, which include potential for skin and eye irritation, and harm if swallowed or inhaled.
Personal Protective Equipment (PPE)
A summary of required personal protective equipment is provided in the table below.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic workflow to minimize exposure and environmental contamination.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Separate solid waste (e.g., contaminated lab consumables) from liquid waste.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container.
-
The label should include the full chemical name: "this compound Waste," the date, and the primary hazard symbols (e.g., irritant, harmful).
-
-
Waste Collection:
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and pipette tips directly into the designated solid waste container.
-
Liquid Waste: If the compound is in a solution, pour the waste into the designated liquid waste container, avoiding splashes.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's authorized waste management service.
-
Provide the waste manifest with all necessary information about the chemical.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound
Disclaimer: This information is provided as a general guide. Always prioritize the specific disposal procedures established by your institution and consult with your EHS department for any questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
